molecular formula C11H11NO B12966794 2-(Isoquinolin-1-yl)ethan-1-ol

2-(Isoquinolin-1-yl)ethan-1-ol

Cat. No.: B12966794
M. Wt: 173.21 g/mol
InChI Key: UXBHGTXVTUQRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isoquinolin-1-yl)ethan-1-ol is an organic compound featuring an ethanol backbone substituted with an isoquinoline moiety at position 1 of the heterocyclic ring. Isoquinoline derivatives are widely studied for their biological activity and synthetic utility, particularly in pharmaceuticals and materials science.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-isoquinolin-1-ylethanol

InChI

InChI=1S/C11H11NO/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-5,7,13H,6,8H2

InChI Key

UXBHGTXVTUQRDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-1-yl)ethan-1-ol involves its interaction with various molecular targets. The isoquinoline ring can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties, as derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Groups Reactivity/Applications Source
2-(Isoquinolin-5-yl)ethan-1-ol C₁₁H₁₁NO 173.21 Isoquinolin-5-yl, ethanol Limited data; positional isomerism may influence solubility and electronic properties.
1-(Isoquinolin-8-yl)ethan-1-ol C₁₁H₁₁NO 173.21 Isoquinolin-8-yl, ethanol Collision cross-section data available; structural isomerism affects steric interactions.
2-[(Quinolin-2-yl)amino]ethan-1-ol C₁₁H₁₂N₂O 188.23 Quinolin-2-yl, amino, ethanol Exhibits oil-like consistency; used in coordination chemistry due to nitrogen donor sites.
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23) C₉H₁₁BrO₂ 231.09 Bromo, methoxy, phenyl, ethanol High synthetic efficiency (92% yield); bromine enhances electrophilic substitution potential.
2-(Thiophen-3-yl)ethan-1-ol (24) C₆H₈OS 128.19 Thiophen-3-yl, ethanol High conversion in light-driven reactions; sulfur participation modifies redox behavior.
2-(Benzyl(methyl)amino)-ethan-1-ol C₁₀H₁₅NO 165.23 Benzyl, methylamino, ethanol Electrochemical oxidation yields oxazolidines (25–45%), highlighting amine-driven cyclization.

Positional Isomerism in Isoquinoline Derivatives

  • Electronic Effects: The position of the isoquinoline attachment (1-yl vs. 5-yl or 8-yl) alters electron density distribution. For example, 1-yl substitution may enhance resonance stabilization compared to 5-yl or 8-yl isomers due to proximity to the nitrogen atom .
  • Steric Hindrance: 1-(Isoquinolin-8-yl)ethan-1-ol (CID 82575882) exhibits a collision cross-section influenced by the spatial arrangement of the 8-yl group, which may affect binding in biological systems .

Heterocyclic vs. Aromatic Substitutions

  • Quinoline vs. Isoquinoline: Quinoline derivatives (e.g., 2-[(quinolin-2-yl)amino]ethan-1-ol) differ in nitrogen positioning, leading to distinct electronic profiles. Quinoline’s nitrogen at position 1 versus isoquinoline’s at position 2 alters dipole moments and solubility .
  • Thiophene and Naphthalene Analogs : 2-(Thiophen-3-yl)ethan-1-ol (24) and 2-(naphthalen-1-yl)ethan-1-ol (25) demonstrate that electron-rich (thiophene) or extended π-systems (naphthalene) enhance reactivity in photochemical carbon–carbon bond scission reactions .

Functional Group Influence on Reactivity

  • Amino Groups: Compounds like 2-(benzyl(methyl)amino)-ethan-1-ol undergo electrochemical oxidation to form oxazolidines, a pathway absent in non-aminated analogs .
  • Halogen and Methoxy Substitutions : Bromine in 2-(4-bromo-2-methoxyphenyl)ethan-1-ol (23) increases molecular weight and polarizability, while methoxy groups donate electrons, stabilizing intermediates in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.